A Technical Guide to the Chemical Properties and Reactivity of 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde
A Technical Guide to the Chemical Properties and Reactivity of 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde
Abstract
4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde is a highly functionalized heterocyclic compound that serves as a versatile intermediate in synthetic organic chemistry. Its unique arrangement of a reactive aldehyde, a displaceable bromine atom, and two activating methyl groups on a pyrrole core makes it a valuable building block for the construction of complex molecular architectures, including porphyrins, pharmaceuticals, and functional materials. This guide provides an in-depth analysis of its chemical properties, spectroscopic profile, synthesis, and characteristic reactivity, offering field-proven insights for researchers in drug development and materials science.
Physicochemical and Spectroscopic Profile
The compound presents as a stable, typically solid material, with its properties largely dictated by the combination of its functional groups. The pyrrole ring provides aromatic character, while the aldehyde and bromo substituents introduce significant polarity and reactivity.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 89909-51-3 | [1][2] |
| Molecular Formula | C₇H₈BrNO | [1][3] |
| Molecular Weight | 202.05 g/mol | [1] |
| Monoisotopic Mass | 200.97893 Da | [3][4] |
| Appearance | Solid (Typical) | [5] |
| Predicted XlogP | 2.0 | [3] |
| Solubility | Soluble in common organic solvents like DMSO, CH₂Cl₂, CHCl₃, and ethyl acetate. |[5] |
Spectroscopic Characterization
Accurate characterization is critical for confirming the structure and purity of 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde.
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¹H NMR Spectroscopy: The proton NMR spectrum is highly informative. A sharp singlet for the aldehydic proton is expected in the downfield region (δ 9.5-10.0 ppm). The two methyl groups (at C3 and C5) will appear as distinct singlets, typically between δ 2.0-2.5 ppm. The N-H proton of the pyrrole ring will present as a broad singlet, with its chemical shift being highly dependent on solvent and concentration (often >10 ppm in DMSO-d₆).
-
¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde around 175-185 ppm. The four carbons of the pyrrole ring will have distinct signals, with their positions influenced by the substituents. The carbon bearing the bromine (C4) will be shifted, and the carbons attached to the methyl groups (C3, C5) and the aldehyde (C2) will also be clearly identifiable. The two methyl carbons will appear in the aliphatic region (10-15 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Key absorption bands include:
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N-H stretch: A broad band around 3200-3400 cm⁻¹.
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C=O stretch (aldehyde): A strong, sharp band around 1650-1680 cm⁻¹.
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C-H stretch (methyl/aldehyde): Bands in the 2850-3000 cm⁻¹ region.
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C-Br stretch: Typically found in the fingerprint region below 700 cm⁻¹.
-
-
Mass Spectrometry (MS): Mass spectrometry is definitive for confirming the molecular weight and elemental composition. The spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with a nearly 1:1 ratio, which is the hallmark of a molecule containing a single bromine atom.
Synthesis and Mechanistic Rationale
The synthesis of 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde is typically achieved through a multi-step sequence that strategically builds the desired functionality onto a pyrrole precursor. The most logical and widely employed approach involves formylation followed by regioselective bromination.
Synthetic Workflow: Vilsmeier-Haack Formylation and Electrophilic Bromination
The causality behind this synthetic sequence is rooted in the principles of electrophilic aromatic substitution on the electron-rich pyrrole ring.
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Step 1: Vilsmeier-Haack Formylation. The starting material is typically 2,4-dimethylpyrrole (also known as kryptopyrrole). The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group onto electron-rich heterocycles like pyrrole.[6][7] The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a formamide (like DMF) and an acid chloride (like POCl₃).[6] Electrophilic attack occurs preferentially at the α-position (C2 or C5) of the pyrrole, which is the most electron-rich and sterically accessible site.[7] For 2,4-dimethylpyrrole, formylation occurs at the unsubstituted C5 position to yield 3,5-dimethyl-1H-pyrrole-2-carbaldehyde.
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Step 2: Regioselective Bromination. With the formyl group installed, the next step is the introduction of the bromine atom. The existing methyl and formyl groups direct the incoming electrophile (Br⁺). The formyl group is strongly deactivating, while the methyl groups are activating. Electrophilic bromination will therefore occur at the remaining unsubstituted β-position (C4), which is activated by the adjacent methyl groups and less deactivated by the distant aldehyde.[8] Reagents like N-Bromosuccinimide (NBS) or a DMSO/HBr system provide a controlled source of electrophilic bromine suitable for this selective transformation.[9][10]
Caption: Synthetic workflow for 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde.
Experimental Protocol: Synthesis
This protocol is a representative example based on established methodologies.
Step 1: Synthesis of 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde
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In a three-necked flask under an inert atmosphere (N₂), cool dimethylformamide (DMF, 1.2 eq) to 0°C.
-
Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature below 10°C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 2,4-dimethylpyrrole (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane) dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture and quench by carefully pouring it onto crushed ice, followed by neutralization with an aqueous solution of sodium acetate or sodium hydroxide until basic.[11]
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield pure 3,5-dimethyl-1H-pyrrole-2-carbaldehyde.[12]
Step 2: Synthesis of 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde
-
Dissolve 3,5-dimethyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) and cool to 0°C.
-
Add N-Bromosuccinimide (NBS, 1.0-1.1 eq) portion-wise, ensuring the temperature remains low.
-
Stir the reaction at 0°C to room temperature and monitor its completion by TLC.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution to remove any unreacted bromine.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford the title compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this molecule stems from the orthogonal reactivity of its three key functional sites: the aldehyde, the C-Br bond, and the N-H bond.
Caption: Key reaction pathways for 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde.
Transformations of the Aldehyde Group
The formyl group is a versatile handle for chain extension and functional group interconversion.
-
Reduction: Can be selectively reduced to the corresponding hydroxymethyl group using mild reducing agents like sodium borohydride (NaBH₄), yielding 4-bromo-3,5-dimethyl-1H-pyrrol-2-yl)methanol.
-
Oxidation: Oxidation to the carboxylic acid can be achieved using standard oxidants like potassium permanganate (KMnO₄) or silver oxide (Ag₂O), providing access to 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.
-
Condensation Reactions: It readily participates in condensation reactions such as the Knoevenagel, Wittig, or Horner-Wadsworth-Emmons reactions to form new C-C bonds and introduce conjugated systems. This is a common strategy for synthesizing more complex heterocyclic structures.[13]
Reactions at the Carbon-Bromine Bond
The C4-bromo substituent is the gateway to a vast array of cross-coupling chemistries, enabling the introduction of diverse substituents.
-
Suzuki Coupling: Palladium-catalyzed Suzuki coupling with aryl or heteroaryl boronic acids (or esters) allows for the synthesis of 4-aryl-3,5-dimethyl-1H-pyrrole-2-carbaldehydes.
-
Sonogashira Coupling: Reaction with terminal alkynes under palladium/copper catalysis introduces an alkynyl moiety at the C4 position, a key transformation for creating rigid, linear molecular scaffolds.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling with a wide range of primary or secondary amines.
Reactions at the Pyrrole Nitrogen
The N-H proton is moderately acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃) to generate the corresponding pyrrolide anion. This nucleophile can then be functionalized.
-
N-Alkylation/Arylation: Reaction with alkyl halides or aryl halides (under appropriate catalytic conditions) installs a substituent on the nitrogen atom.
-
N-Acylation: Treatment with acyl chlorides or anhydrides yields N-acylpyrroles.
-
Protection: The N-H can be protected with various groups (e.g., SEM, Boc, Ts) to prevent unwanted side reactions during subsequent transformations on the ring.
Applications in Research and Development
The combination of functionalities makes 4-bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde a high-value intermediate in several areas:
-
Porphyrin and Corrin Synthesis: Substituted pyrroles are the fundamental building blocks of porphyrins and related macrocycles. This compound serves as a "western-half" or "eastern-half" precursor, where the aldehyde can be used to form the methine bridges that link the pyrrole units.
-
Medicinal Chemistry: The pyrrole scaffold is present in numerous biologically active compounds.[14] This intermediate allows for the systematic exploration of chemical space. The C4 position can be elaborated via cross-coupling to interact with biological targets, while the aldehyde can be converted into other functional groups to modulate solubility and pharmacokinetic properties.
-
Materials Science: The synthesis of conjugated polymers and organic dyes often relies on the coupling of aromatic and heteroaromatic units. The ability to polymerize or functionalize this pyrrole through its various reactive sites makes it a candidate for developing new organic electronic materials.
Conclusion
4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde is a cornerstone synthetic building block, offering a trifecta of reactive sites that can be manipulated with a high degree of chemical control. A thorough understanding of its synthesis, spectroscopic properties, and orthogonal reactivity is essential for leveraging its full potential in the design and creation of novel, high-value molecules for pharmaceutical and materials applications. Its strategic utility ensures its continued relevance in advanced organic synthesis.
References
-
R. A. Jones, G. P. Bean, "Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles," Journal of the Chemical Society C: Organic, pp. 2252-2255, 1971. [Online]. Available: [Link]
-
Scribd, "Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles," 2025. [Online]. Available: [Link]
-
Chemistry Steps, "Vilsmeier-Haack Reaction," [Online]. Available: [Link]
-
PubChemLite, "4-bromo-3,5-dimethyl-1h-pyrrole-2-carbaldehyde," [Online]. Available: [Link]
-
H. J. Anderson, C. E. Loader, "Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents," Canadian Journal of Chemistry, vol. 63, no. 4, pp. 896-901, 1985. [Online]. Available: [Link]
-
ChemBK, "4-BROMO-3,5-DIMETHYL-1H-PYRROLE-2-CARBALDEHYDE," [Online]. Available: [Link]
- Google Patents, "WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds," [Online].
-
C. Liu, R. Dai, G. Yao, Y. Deng, "Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions," Journal of Chemical Research, vol. 38, no. 10, pp. 593-596, 2014. [Online]. Available: [Link]
-
Semantic Scholar, "Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions," Journal of Chemical Research, 2014. [Online]. Available: [Link]
-
Organic Syntheses, "Pyrrole-2-carboxaldehyde," Org. Synth., Coll. Vol. 4, p. 831, 1963; Vol. 33, p. 70, 1953. [Online]. Available: [Link]
-
ResearchGate, "PYRROLE CHEMISTRY: IV. THE PREPARATION AND SOME REACTIONS OF BROMINATED PYRROLE DERIVATIVES," 2025. [Online]. Available: [Link]
-
Organic Chemistry Portal, "Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation," Org. Lett., vol. 20, pp. 688-691, 2018. [Online]. Available: [Link]
-
PubChemLite, "4-bromo-2,5-dimethyl-1h-pyrrole-3-carbaldehyde," [Online]. Available: [Link]
-
PubChem, "4-Bromo-1H-pyrrole-2-carbaldehyde," [Online]. Available: [Link]
-
Ascendex Scientific, LLC, "4-bromo-1H-pyrrole-2-carbaldehyde," [Online]. Available: [Link]
-
M. A. T. M. Ikram, A. B. M. N. Islam, M. R. Karim, M. A. Ali, "Pyrrole-2-carboxaldehydes: Origins and Physiological Activities," Molecules, vol. 28, no. 6, p. 2636, 2023. [Online]. Available: [Link]
-
Y. Wang, et al., "DBU-promoted [4 + 3] annulation of pyrrole-2-carbaldehyde derivatives with indene-2-carbaldehydes: synthesis of indene-fused pyrrolo[1,2-a]azepines," Organic Chemistry Frontiers, vol. 10, no. 1, pp. 104-110, 2023. [Online]. Available: [Link]
-
PubChem, "3,5-Dimethyl-1H-pyrrole-2-carbaldehyde," [Online]. Available: [Link]
-
PubChem, "Pyrrole-2-carboxaldehyde," [Online]. Available: [Link]
-
ResearchGate, "One-pot sequential multicomponent reaction between: In situ generated aldimines and succinaldehyde: Facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles," 2018. [Online]. Available: [Link]
-
ResearchGate, "Preparation of 3,5-Dibromo-2-Pyrone From Coumalic Acid," [Online]. Available: [Link]
-
SciSpace, "Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics," RSC Advances, vol. 5, no. 20, pp. 15233-15266, 2015. [Online]. Available: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 4-BROMO-3,5-DIMETHYL-1H-PYRROLE-2-CARBALDEHYDE | 89909-51-3 [chemicalbook.com]
- 3. PubChemLite - 4-bromo-3,5-dimethyl-1h-pyrrole-2-carbaldehyde (C7H8BrNO) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - 4-bromo-2,5-dimethyl-1h-pyrrole-3-carbaldehyde (C7H8BrNO) [pubchemlite.lcsb.uni.lu]
- 5. CAS 932-82-1: 4,5-dibromo-1H-pyrrole-2-carbaldehyde [cymitquimica.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions | Semantic Scholar [semanticscholar.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | C7H9NO | CID 270465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. DBU-promoted [4 + 3] annulation of pyrrole-2-carbaldehyde derivatives with indene-2-carbaldehydes: synthesis of indene-fused pyrrolo[1,2-a]azepines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. scispace.com [scispace.com]
